molecular formula C9H17F3N2O2 B2874560 tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate CAS No. 2031259-01-3

tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate

Cat. No.: B2874560
CAS No.: 2031259-01-3
M. Wt: 242.242
InChI Key: WBKUZPDONICIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₉H₁₇F₃N₂O₂ CAS No.: 2031259-01-3 IUPAC Name: tert-Butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate Key Properties:

  • Molecular Weight: 242.24 Da
  • LogP: 1.52 (moderate lipophilicity)
  • Polar Surface Area: 50 Ų
  • Hydrogen Bond Donors/Acceptors: 2/2
  • Rotatable Bonds: 6
  • Fsp³ Carbon Saturation: 0.888 (high conformational flexibility) .

This compound features a trifluoromethyl group on a propyl backbone, a methylamine substituent, and a tert-butyl carbamate protecting group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-6(13-4)9(10,11)12/h6,13H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKUZPDONICIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031259-01-3
Record name tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate typically involves the following steps:

  • Preparation of the starting material: : The starting material, 3,3,3-trifluoro-2-aminopropanol, is synthesized through the reduction of 3,3,3-trifluoropropanoic acid.

  • Methylation: : The amino group of 3,3,3-trifluoro-2-aminopropanol is methylated using methyl iodide to form 3,3,3-trifluoro-2-(methylamino)propanol.

  • Carbamate Formation: : The resulting compound is then reacted with tert-butyl chloroformate in the presence of a base (such as triethylamine) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form the corresponding trifluoromethyl ketone.

  • Reduction: : Reduction reactions can be performed to convert the trifluoromethyl group to a trifluoromethylamine.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Trifluoromethyl ketone derivatives.

  • Reduction: : Trifluoromethylamine derivatives.

  • Substitution: : Various carbamate derivatives.

Scientific Research Applications

Tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of trifluoromethylated compounds.

  • Biology: : The compound can be used as a probe to study biological systems and interactions involving trifluoromethyl groups.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the biological activity of the compound by enhancing its binding affinity to certain receptors or enzymes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

tert-Butyl [3-(Methylamino)propyl]carbamate Hydrochloride

Molecular Formula : C₉H₂₁ClN₂O₂
Key Differences :

  • Substituents : Lacks the trifluoromethyl group; includes a hydrochloride salt.
  • Properties : Higher polarity due to ionic character, lower LogP (estimated ~0.5–1.0).
  • Applications : Intermediate in peptide synthesis; hydrochloride salt enhances crystallinity for purification .

tert-Butyl N-(3-Amino-4,4,4-trifluorobutyl)carbamate

InChIKey : VZUYEEAIRVVMFO-UHFFFAOYSA-N
Key Differences :

  • Backbone : Butyl chain (vs. propyl) with trifluoro substitution at C3.
  • Impact : Extended chain length may alter steric effects and binding affinity in receptor-targeted applications .

tert-Butyl N-[3-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate

Synthesis : Derived from nitroaniline intermediates via cyclization .
Key Differences :

  • Functional Group : Benzimidazolone ring introduces aromaticity and hydrogen-bonding capacity.

tert-Butyl (3-(3-Fluoropiperidin-1-yl)propyl)carbamate

Molecular Formula : C₁₃H₂₅FN₂O₂
Key Differences :

  • Substituents : Fluorinated piperidine ring adds conformational rigidity and basicity.
  • Applications : Likely used in CNS-targeted drugs due to piperidine’s prevalence in neuroactive compounds .

tert-Butyl N-[3-Bromo-2-(4-fluorophenyl)propyl]carbamate

CAS No.: 1881296-73-6 Key Differences:

  • Substituents : Bromine and fluorophenyl groups increase steric bulk and hydrophobicity (LogP ~2.8).
  • Reactivity : Bromine enables cross-coupling reactions for further functionalization .

Physicochemical Properties

Compound LogP PSA (Ų) Rotatable Bonds Key Features
Target Compound 1.52 50 6 Trifluoromethyl, methylamine
[3-(Methylamino)propyl]carbamate HCl ~0.8 55 5 Ionic, hydrochloride salt
Benzimidazolone Derivative ~2.8 75 4 Aromatic ring, chloro substituent
Fluoropiperidine Derivative ~1.9 45 5 Rigid piperidine ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.